1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone
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Overview
Description
1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a sulfonyl group, and a trifluoromethyl-substituted benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of γ-butyrolactone with ammonia or primary amines under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Trifluoromethyl-Substituted Benzyl Group: The final step involves the nucleophilic substitution reaction where the trifluoromethyl-substituted benzyl group is attached to the sulfonylated intermediate. This can be achieved using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH₄ or NaBH₄ (Sodium borohydride) in anhydrous solvents.
Substitution: Strong bases like NaH (Sodium hydride) or KOH (Potassium hydroxide) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It can be used to study enzyme interactions and inhibition due to its potential as a ligand for various biological targets.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone: Similar structure but with a phenyl group instead of a benzyl group.
1-(2-Hydroxy-3-{[4-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone: Similar structure but with the trifluoromethyl group in the para position.
Uniqueness
1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This positioning can enhance its binding affinity to certain biological targets, making it a valuable compound for drug development and other applications.
Biological Activity
1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone, with the CAS number 285986-94-9, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H18F3NO4S
- Molar Mass : 365.37 g/mol
- Structure : The compound features a pyrrolidinone core with a sulfonyl group and a trifluoromethyl benzyl moiety, which may influence its interactions with biological targets.
Pharmacological Profile
The biological activity of this compound has been investigated in various studies, revealing promising pharmacological effects.
1. Antitumor Activity
Preliminary studies have indicated that this compound exhibits significant antitumor activity. For instance, in vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
A549 (Lung Cancer) | 15 | G1 phase cell cycle arrest |
2. Anti-inflammatory Effects
Studies have also highlighted the compound's anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
3. Neuroprotective Properties
Research indicates that this compound may have neuroprotective effects. In animal models of neurodegeneration, it was observed to enhance cognitive function and reduce neuronal death, likely through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways.
Case Study 1: Anticancer Potential
In a recent study published in the Journal of Medicinal Chemistry, this compound was tested against multiple cancer types. The results showed a marked decrease in tumor size in xenograft models when treated with this compound compared to controls.
Case Study 2: Inflammation Model
A study using lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that administration of this compound significantly reduced paw edema and systemic inflammation markers, suggesting its potential as an anti-inflammatory agent.
The mechanisms underlying the biological activities of this compound are still under investigation but may include:
- Inhibition of key signaling pathways involved in cell proliferation and survival.
- Modulation of oxidative stress , leading to decreased cellular damage.
- Regulation of immune responses , contributing to its anti-inflammatory effects.
Properties
IUPAC Name |
1-[2-hydroxy-3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]propyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4S/c16-15(17,18)12-4-1-3-11(7-12)9-24(22,23)10-13(20)8-19-6-2-5-14(19)21/h1,3-4,7,13,20H,2,5-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXHRECOOHVMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.